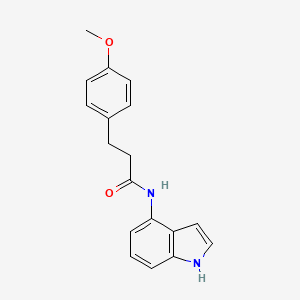

N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H18N2O2/c1-22-14-8-5-13(6-9-14)7-10-18(21)20-17-4-2-3-16-15(17)11-12-19-16/h2-6,8-9,11-12,19H,7,10H2,1H3,(H,20,21) |

InChI Key |

ZASGMNLFCBIFBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and indole-4-carboxylic acid.

Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with indole-4-carboxylic acid to form an intermediate.

Amidation: The intermediate is then subjected to amidation using a suitable amine, such as propanamide, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 294.3 g/mol

- Structure : The compound features an indole ring connected to a propanamide group, with a methoxy group enhancing its solubility and biological efficacy.

Biological Activities

Research has identified several key biological activities associated with N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, likely through interactions with formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in immune responses .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways related to tumor growth and proliferation .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's antiproliferative activity against a panel of 58 cancer cell lines, revealing promising results. For instance, it displayed significant inhibition rates in breast cancer (MDA-MB-231) and leukemia cell lines (K-562) at concentrations as low as 10 µM .

- Mechanistic Insights : Research indicates that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways. This was corroborated by molecular docking studies that highlighted its binding affinity to key oncogenic proteins.

- Formyl Peptide Receptor Agonism : The compound has been investigated for its role as an agonist of formyl peptide receptors, which are implicated in mediating inflammatory responses and could be leveraged for therapeutic interventions in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide and its analogs:

Functional and Pharmacological Comparisons

Indole Substitution Position

- Indole-4-yl vs. Indole-3-yl :

- The indole-4-yl substitution in the target compound distinguishes it from most analogs (e.g., FPR2 agonists in ), which typically feature indole-3-yl groups. The 4-position may alter receptor binding kinetics due to steric and electronic effects .

- Indole-3-yl derivatives, such as those in , show high selectivity for FPR2, a GPCR involved in resolving inflammation. The absence of a ureido linker in the target compound suggests divergent therapeutic applications.

Substituent Effects on Bioactivity

- 4-Methoxyphenyl Group: This group is associated with improved metabolic stability and antioxidant activity in analogs like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, which outperforms ascorbic acid in radical scavenging . In antitumor compounds (e.g., ), the 4-methoxyphenyl group enhances HDAC inhibitory activity by modulating hydrophobic interactions.

- The target compound’s lack of fluorine may reduce cytotoxicity but improve tolerability.

Anticancer Potential

- Glioblastoma-selective cytotoxicity (e.g., IC50 < 10 µM for U-87 cells) is observed in analogs with 4-methoxyphenyl and isoindoline moieties .

- HDAC inhibitors like demonstrate nanomolar potency, suggesting that the target compound’s 4-methoxyphenyl group could be leveraged in epigenetic drug design.

Anti-Inflammatory Activity

- The target compound’s lack of a ureido linker may shift its mechanism toward COX-2 or NF-κB inhibition.

Antioxidant Properties

- The 4-methoxyphenylamino group in enhances radical scavenging via resonance stabilization of phenolic radicals. This suggests the target compound could be optimized for neurodegenerative or oxidative stress-related diseases.

Biological Activity

N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its ability to mimic neurotransmitters, potentially allowing it to interact with various biological targets. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its binding affinity to receptors.

The mechanism of action for this compound involves:

- Receptor Modulation : The indole structure can bind to G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and inflammation.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its cytotoxic activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | <10 | |

| A375 (Melanoma) | 5.7 | |

| HUVEC (Endothelial cells) | 1.4 - 6.2 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer agents.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It has been reported to act as an agonist for formyl peptide receptors (FPRs), which are implicated in inflammatory responses. This activity could be beneficial in developing treatments for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on A549 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to decreased cell viability and increased cell death rates compared to control groups .

Case Study 2: Neuroprotective Effects

In another study, the compound demonstrated neuroprotective effects in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in neurodegenerative disorders .

Q & A

Q. Basic Research Focus

- ¹H NMR : Key signals include indole NH (~10.5 ppm), methoxy protons (~3.8 ppm), and aromatic protons (6.5–7.8 ppm). Splitting patterns confirm substituent positions .

- ¹³C NMR : Carbonyl signals (~170 ppm) and quaternary carbons (e.g., indole C-3) validate the amide bond and aromatic systems .

- MS : ESI-MS (e.g., m/z 541 [M−H]⁻) confirms molecular weight, while MS/MS fragments (e.g., m/z 418) indicate cleavage patterns .

What analytical techniques are recommended for assessing purity, and how can impurities be identified?

Q. Advanced Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Impurities may arise from incomplete coupling or stereoisomers .

- Chiral Chromatography : Resolves enantiomers (e.g., (R)- and (S)-forms) using chiral stationary phases (e.g., Chiralpak AD-H) .

- TLC with Multiple Solvent Systems : Hexane/ethyl acetate (3:1) or chloroform/methanol (9:1) to detect unreacted starting materials .

How does stereochemistry influence biological activity, and what methods determine enantiomeric purity?

Q. Advanced Research Focus

- Activity Differences : Enantiomers (e.g., (S)-9a vs. (R)-9b) show varying agonism at receptors like FPR2 due to steric hindrance in binding pockets .

- Determination Methods :

What in vitro models evaluate pharmacological activity, and how do results compare across assays?

Q. Advanced Research Focus

- Receptor Binding Assays : Radioligand displacement (e.g., FPR2, adenosine A2B receptors) using HEK293 cells transfected with target receptors .

- Functional Assays : Calcium flux or cAMP modulation to measure agonism/antagonism .

- Discrepancies : Variations in IC50 values may arise from cell type differences (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum-free media) .

How can computational modeling predict interactions with target receptors like FPR2?

Q. Advanced Research Focus

- Molecular Docking : Software (AutoDock Vina) models ligand-receptor interactions. Key parameters include:

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate groups on the methoxyphenyl ring for enhanced aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve oral absorption .

- Salt Formation : Hydrochloride salts increase solubility in physiological buffers .

How do substituent variations impact affinity for adenosine A2B receptors?

Q. Advanced Research Focus

- Methoxyphenyl Modifications : Electron-withdrawing groups (e.g., -NO₂) reduce affinity, while electron-donating groups (e.g., -OCH₃) enhance binding .

- Indole Substitutions : 5-Chloroindole derivatives show 10-fold higher potency due to hydrophobic interactions with receptor subpockets .

What parameters are critical when scaling synthesis from lab to pilot scale?

Q. Advanced Research Focus

- Reactor Design : Use jacketed reactors for temperature control during exothermic coupling steps .

- Purification Scaling : Switch from column chromatography to recrystallization (e.g., n-hexane/CHCl₃) for cost efficiency .

- Quality Control : Implement in-line FTIR to monitor reaction progress .

How are SAR studies conducted to optimize this compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.